molecular formula C23H19ClKNO4S B10858185 potassium;2-chloro-3-(1-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)-6-oxo-5-phenyl-7H-thieno[2,3-b]pyridin-4-olate;hydrate CAS No. 2422001-64-5

potassium;2-chloro-3-(1-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)-6-oxo-5-phenyl-7H-thieno[2,3-b]pyridin-4-olate;hydrate

Cat. No.: B10858185
CAS No.: 2422001-64-5
M. Wt: 480.0 g/mol
InChI Key: HXVDSQUWUIVOKT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PXL-770 is a novel, first-in-class direct activator of adenosine monophosphate-activated protein kinase (AMPK). AMPK is a central regulator of multiple metabolic pathways, including lipid metabolism, glucose homeostasis, and inflammation. PXL-770 has shown potential in treating various metabolic disorders, including non-alcoholic steatohepatitis (NASH) and rare metabolic diseases such as autosomal-dominant polycystic kidney disease (ADPKD) .

Preparation Methods

The specific synthetic routes and reaction conditions for PXL-770 are proprietary and not publicly disclosed. the compound is developed by Poxel SA, a biopharmaceutical company focused on innovative treatments for chronic serious diseases with metabolic pathophysiology .

Chemical Reactions Analysis

PXL-770, as an AMPK activator, primarily interacts with metabolic pathways rather than undergoing traditional chemical reactions like oxidation, reduction, or substitution. The compound’s primary function is to activate AMPK, which in turn regulates various metabolic processes .

Scientific Research Applications

Mechanism of Action

PXL-770 directly activates adenosine monophosphate-activated protein kinase (AMPK), an enzyme that plays a key role in cellular energy homeostasis. AMPK activation leads to the control of lipid metabolism, glucose homeostasis, and inflammation. By activating AMPK, PXL-770 helps regulate these metabolic processes, making it a promising therapeutic agent for metabolic disorders .

Comparison with Similar Compounds

PXL-770 is unique in its direct activation of AMPK. Other compounds in development for metabolic disorders may target different pathways or have indirect effects on AMPK. Some similar compounds include:

PXL-770’s direct activation of AMPK sets it apart from these compounds, offering a unique approach to treating metabolic disorders .

Properties

CAS No.

2422001-64-5

Molecular Formula

C23H19ClKNO4S

Molecular Weight

480.0 g/mol

IUPAC Name

potassium;2-chloro-3-(1-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)-6-oxo-5-phenyl-7H-thieno[2,3-b]pyridin-4-olate;hydrate

InChI

InChI=1S/C23H18ClNO3S.K.H2O/c24-21-17(15-11-10-12-6-4-5-9-14(12)19(15)26)18-20(27)16(13-7-2-1-3-8-13)22(28)25-23(18)29-21;;/h1-3,7-8,10-11,26H,4-6,9H2,(H2,25,27,28);;1H2/q;+1;/p-1

InChI Key

HXVDSQUWUIVOKT-UHFFFAOYSA-M

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2O)C3=C(SC4=C3C(=C(C(=O)N4)C5=CC=CC=C5)[O-])Cl.O.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.